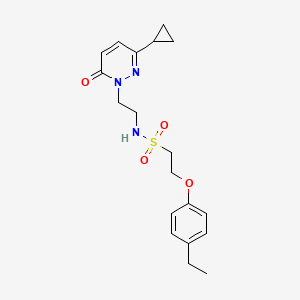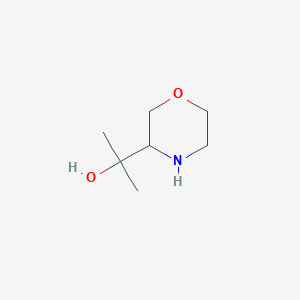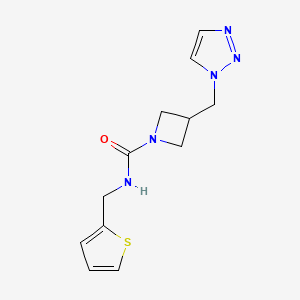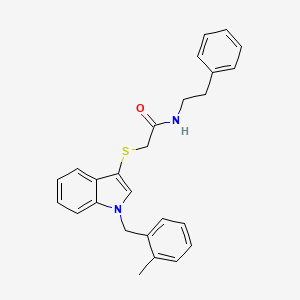![molecular formula C16H10N4O3S3 B2969524 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide CAS No. 477503-27-8](/img/structure/B2969524.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazoles can generally be synthesized from commercially available precursors .Molecular Structure Analysis
The compound contains a benzothiazole moiety and a thiazolo moiety, which suggests a potential role in targeting enzymes or receptors involved in cellular processes. The presence of the nitro group and the methylsulfanyl group could further influence the molecule’s properties and interactions with biological targets.Applications De Recherche Scientifique
Apoptosis Induction in Colorectal Tumor Cells
Thiazolides, including derivatives similar to N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide, have shown potential in inducing cell death in colon carcinoma cell lines. These compounds interact with the detoxification enzyme glutathione S-transferase, which is overexpressed in various tumors, including colon carcinomas. This interaction is crucial for apoptosis induction in these tumor cells (Brockmann et al., 2014).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of compounds related to this compound has been conducted to better understand their structure-function relationships. Studies have explored the synthesis of bicyclic tetrahydro-1,4-benzodiazepin-5-ones from related precursors, providing insights into the chemical pathways and potential applications of these compounds (Hemming & Loukou, 2004).
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial activity. Some derivatives exhibit significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, making them potential candidates for antimicrobial drug development (Kočí et al., 2002).
Applications in Material Science
Related compounds have also been explored in material science applications. For example, studies on thiuram disulfides, which share a similar chemical backbone, have been conducted to understand their effects on the vulcanization of rubber, highlighting their potential utility in industrial applications (Debnath & Basu, 1996).
Orientations Futures
Mécanisme D'action
Benzothiazoles and Benzoxazoles
These are classes of heterocyclic compounds that contain a benzene ring fused to a thiazole or oxazole ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug design . They can bind to different locations of biological macromolecules, modulating the function of enzymes and receptors .
Quorum Sensing Inhibitors
Some benzothiazole derivatives have been found to inhibit quorum sensing, a form of bacterial cell-cell communication . By disrupting this communication, these compounds can prevent biofilm formation and reduce the production of toxins, making them potential agents for antimicrobial treatments .
Synthesis
Benzothiazoles and benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using various catalysts . The synthesis of these compounds is an active area of research in organic chemistry .
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S3/c1-24-16-18-11-6-5-10-12(13(11)26-16)25-15(17-10)19-14(21)8-3-2-4-9(7-8)20(22)23/h2-7H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMMLOAFFZUGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2969441.png)
![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2969445.png)
![6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2969448.png)


![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)
![2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2969456.png)

![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)

![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)